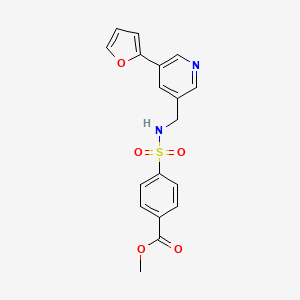

甲基-4-(N-((5-(呋喃-2-基)吡啶-3-基)甲基)磺酰基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with complex structures often involves multi-step chemical reactions, starting from simpler molecules. For instance, compounds similar to our molecule of interest have been synthesized through reactions that include nucleophilic addition, [3+2]-cycloaddition, and ring transformations, typically yielding moderate yields. These methods provide a foundation for synthesizing a wide range of furan and pyridine derivatives, which are structurally related to the molecule (Pan et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through spectroscopic methods like FTIR, NMR spectroscopy, and mass spectrometry, and further validated by single crystal X-ray diffraction. This approach allows for the detailed analysis of the molecular conformation, crystalline structure, and intra- and intermolecular interactions, providing a comprehensive understanding of the molecule's geometry and electronic structure (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound can highlight its reactivity and functional group transformations. For example, cyclocondensation reactions and interactions with nucleophiles or electrophiles can lead to the formation of new chemical bonds and structures, indicating the molecule's versatility in organic synthesis. Studies on related molecules have demonstrated various reaction pathways, such as domino reactions, that yield sulfonylated or other functionalized derivatives, showcasing the compound's potential for chemical modification (Cui et al., 2018).

科学研究应用

腺苷受体配体和抗神经病活性

由Betti等人(2019年)进行的研究专注于氨基-3,5-二氰基吡啶,评估其作为腺苷受体(AR)配体的潜力。对这种结构的修改导致了对人类A1AR具有高亲和力且呈反向激动剂特性的化合物。一些衍生物显示出混合的A1AR反向激动剂/A2A和A2B AR拮抗剂行为,减轻了奥沙利铂诱导的神经病性疼痛。这项研究突出了吡啶和呋喃衍生物在神经病性疼痛管理中的治疗潜力,暗示了该化合物在(Betti et al., 2019)中可能的应用领域。

可再生PET生产

Pacheco等人(2015年)的研究讨论了含有框架路易斯酸中心的硅分子筛在乙烯和可再生呋喃之间的Diels–Alder和脱水芳构化反应中的应用。这一过程对于生产生物基对苯二甲酸前体至关重要,表明了呋喃衍生物在可持续材料生产中的作用,潜在地延伸到像“甲基4-(N-((5-(呋喃-2-基)吡啶-3-基)甲基)磺胺基)苯甲酸酯”(Pacheco et al., 2015)等化合物。

四氢异喹啉酮的合成

Kandinska等人(2006年)探讨了合成新的含有呋喃衍生物的四氢异喹啉酮。这项工作详细介绍了实现不对映选择性结果的反应条件和过程,强调了含有呋喃的化合物在合成药理学上有趣分子(Kandinska et al., 2006)中的多功能性。

呋喃衍生物的多米诺反应

Cui等人(2018年)开发了一种用于制备磺酰化呋喃衍生物的高效多米诺过程,展示了一种具有出色官能团耐受性和效率的策略。这项研究指出了呋喃衍生物在构建复杂分子方面的合成实用性,这可能与理解“甲基4-(N-((5-(呋喃-2-基)吡啶-3-基)甲基)磺胺基)苯甲酸酯”(Cui et al., 2018)的应用相关。

钯催化的双C-S键构建

Qiao等人(2014年)描述了一种钯催化的交叉偶联过程,利用Na2S2O3·5H2O产生芳香硫醚,包括呋喃衍生物。这种无味、稳定且环保的硫源在C-S键形成中突显了呋喃化合物在有机合成和材料科学中的潜力(Qiao et al., 2014)。

属性

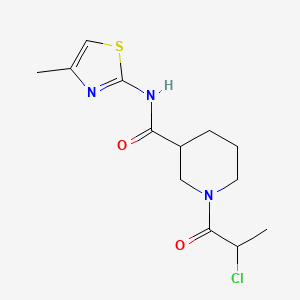

IUPAC Name |

methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKKLQZKOUZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)